molecular formula C22H20N4O4 B2640943 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide CAS No. 862810-76-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide

Cat. No. B2640943
CAS RN: 862810-76-2
M. Wt: 404.426
InChI Key: RXYLSDCSHATSBQ-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been studied for its potential pharmacological activities .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . In one study, two series of imidazopyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide” is complex, with an imidazole ring fused to a pyridine ring. Molecular modeling studies have shown that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Breast Cancer Treatment

Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This study demonstrated that these compounds have anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

Gastric Ulcers Treatment

Some imidazopyridinone compounds, which are similar to the compound , can be used as drugs to treat gastric ulcers . They have been used in modern organic synthesis as they are widespread in biologically active molecules and natural products .

Diabetes Treatment

Imidazopyridinone compounds have also been used in the treatment of diabetes . They have been used in the pharmaceutical industry due to their wide range of pharmacological activities .

Psychosis Treatment

Imidazopyridinone compounds can be used in the treatment of psychosis . They have been used in the pharmaceutical industry due to their wide range of pharmacological activities .

Tumor Treatment

Imidazopyridinone compounds have been used especially in the treatment of tumors . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . Future research may focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLSDCSHATSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide

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